molecular formula C20H28N2 B14480437 N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine CAS No. 65838-16-6

N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine

Katalognummer: B14480437
CAS-Nummer: 65838-16-6
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: NUDUQIFMKSQJOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine is a chemical compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of two phenylethyl groups and two methyl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with phenylethyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the ethane-1,2-diamine attack the electrophilic carbon atoms of the phenylethyl halides, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine is utilized in several scientific research fields:

Wirkmechanismus

The mechanism by which N1,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can modulate the activity of metalloenzymes and influence various biochemical pathways . Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, affecting their conformation and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Similar structure but with pyridinylmethyl groups instead of phenylethyl groups.

    N,N,N’,N’-Tetramethylethylenediamine: Contains four methyl groups attached to the nitrogen atoms, lacking the phenylethyl groups.

    N,N’-Dimethylethylenediamine: Similar backbone but with only methyl groups attached to the nitrogen atoms.

Uniqueness

N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine is unique due to the presence of phenylethyl groups, which impart distinct hydrophobic and steric properties. These properties enhance its ability to interact with hydrophobic regions in proteins and other biomolecules, making it a valuable tool in biochemical research .

Eigenschaften

CAS-Nummer

65838-16-6

Molekularformel

C20H28N2

Molekulargewicht

296.4 g/mol

IUPAC-Name

N,N'-dimethyl-N,N'-bis(2-phenylethyl)ethane-1,2-diamine

InChI

InChI=1S/C20H28N2/c1-21(15-13-19-9-5-3-6-10-19)17-18-22(2)16-14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3

InChI-Schlüssel

NUDUQIFMKSQJOD-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC1=CC=CC=C1)CCN(C)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.